molecular formula C15H10BrNO3 B5179715 (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one

(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one

Cat. No.: B5179715
M. Wt: 332.15 g/mol
InChI Key: PTWQCZLEODGNIX-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one typically involves a multi-step process. One common method includes the condensation of 5-bromofurfural with 2-(2-methylphenyl)oxazole-5-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(5-chlorofuran-2-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
  • (4Z)-4-[(5-fluorofuran-2-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
  • (4Z)-4-[(5-iodofuran-2-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one

Uniqueness

The uniqueness of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom in the furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c1-9-4-2-3-5-11(9)14-17-12(15(18)20-14)8-10-6-7-13(16)19-10/h2-8H,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWQCZLEODGNIX-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CC3=CC=C(O3)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=N/C(=C\C3=CC=C(O3)Br)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.